
3,3-Dichloroprop-2-en-1-yl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichloroprop-2-en-1-yl hexanoate is a chemical compound with the molecular formula C9H14Cl2O2 It is characterized by the presence of two chlorine atoms attached to a propene moiety, which is further esterified with hexanoic acid
Métodos De Preparación
The synthesis of 3,3-Dichloroprop-2-en-1-yl hexanoate typically involves the esterification of 3,3-dichloroprop-2-en-1-ol with hexanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Análisis De Reacciones Químicas
3,3-Dichloroprop-2-en-1-yl hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of various substituted derivatives.
Hydrolysis: In the presence of aqueous acid or base, the ester bond can be hydrolyzed to yield 3,3-dichloroprop-2-en-1-ol and hexanoic acid.
Aplicaciones Científicas De Investigación
3,3-Dichloroprop-2-en-1-yl hexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new chemical entities.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,3-Dichloroprop-2-en-1-yl hexanoate involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing chlorine atoms, making it reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to modify biological molecules or synthesize new compounds. The exact pathways and targets depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
3,3-Dichloroprop-2-en-1-yl hexanoate can be compared with other similar compounds such as:
3,3-Dichloroprop-2-en-1-yl acetate: Similar in structure but with an acetate group instead of a hexanoate group.
3,3-Dichloroprop-2-en-1-yl butanoate: Contains a butanoate group, making it shorter in chain length compared to hexanoate.
3,3-Dichloroprop-2-en-1-yl octanoate: Contains an octanoate group, making it longer in chain length compared to hexanoate.
The uniqueness of this compound lies in its specific chain length and the resulting physical and chemical properties, which can influence its reactivity and applications.
Propiedades
Número CAS |
93404-30-9 |
|---|---|
Fórmula molecular |
C9H14Cl2O2 |
Peso molecular |
225.11 g/mol |
Nombre IUPAC |
3,3-dichloroprop-2-enyl hexanoate |
InChI |
InChI=1S/C9H14Cl2O2/c1-2-3-4-5-9(12)13-7-6-8(10)11/h6H,2-5,7H2,1H3 |
Clave InChI |
AKDGXLJXRYKOJK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)OCC=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


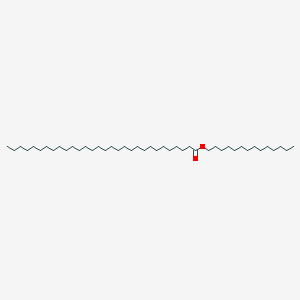
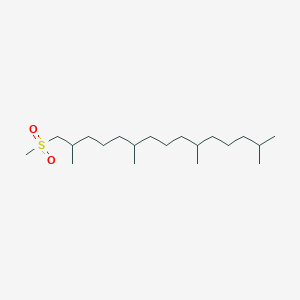
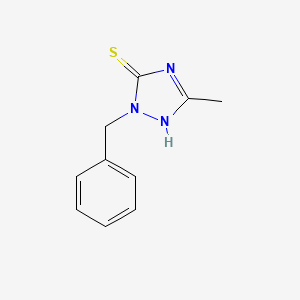
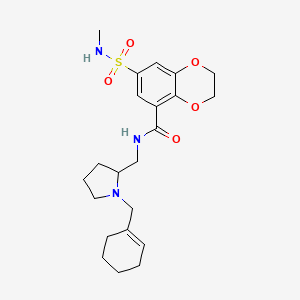
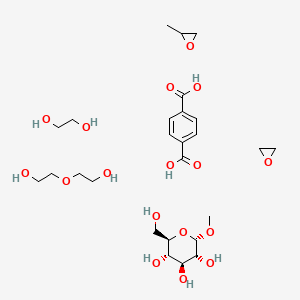
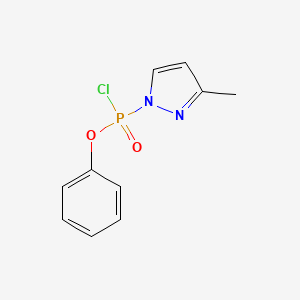

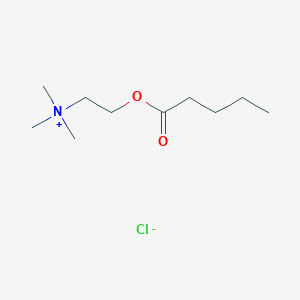




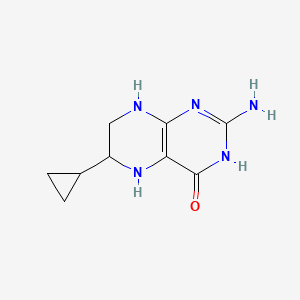
acetate](/img/structure/B14345564.png)
